Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-
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Overview
Description
Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- is a chemical compound with the molecular formula C14H20N2O2S It is a derivative of benzamide, characterized by the presence of a mercaptoacetyl group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its green, rapid, mild, and highly efficient nature.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and Lewis acidic ionic liquids can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and alcohols.
Substitution: Substituted amides and esters.
Scientific Research Applications
Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an antioxidant and antibacterial agent.
Industry: Utilized in the production of pharmaceuticals, plastics, and rubber.
Mechanism of Action
The mechanism of action of Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The mercapto group can scavenge free radicals, thereby reducing oxidative stress.
Antibacterial Activity: The compound can disrupt bacterial cell walls and inhibit bacterial growth.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Uniqueness
Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]- is unique due to its specific structure, which includes a mercaptoacetyl group and a pentyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
827036-77-1 |
---|---|
Molecular Formula |
C14H20N2O2S |
Molecular Weight |
280.39 g/mol |
IUPAC Name |
N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide |
InChI |
InChI=1S/C14H20N2O2S/c17-13(11-19)15-9-5-2-6-10-16-14(18)12-7-3-1-4-8-12/h1,3-4,7-8,19H,2,5-6,9-11H2,(H,15,17)(H,16,18) |
InChI Key |
QVFDBBVDKHQFAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCNC(=O)CS |
Origin of Product |
United States |
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